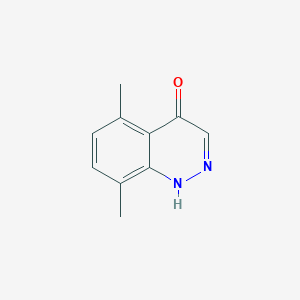![molecular formula C9H14N2OS B12921260 5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one CAS No. 88570-32-5](/img/structure/B12921260.png)
5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one is a heterocyclic compound with a pyrimidine core This compound is characterized by the presence of two methyl groups at the 5 and 6 positions, a methylthioethyl group at the 2 position, and a keto group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-5,6-dimethylpyrimidine with methylthioacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or RNA, affecting cellular processes such as replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-5,6-dimethylpyrimidine: Lacks the methylthioethyl and keto groups.
5,6-Dimethyl-2-(methylthio)pyrimidin-4(1H)-one: Lacks the ethyl group in the methylthioethyl substituent.
5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidine: Lacks the keto group at the 4 position.
Uniqueness
5,6-Dimethyl-2-(1-(methylthio)ethyl)pyrimidin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
88570-32-5 |
|---|---|
Formule moléculaire |
C9H14N2OS |
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(1-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2OS/c1-5-6(2)10-8(7(3)13-4)11-9(5)12/h7H,1-4H3,(H,10,11,12) |
Clé InChI |
ZYOYERQTROXPAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(NC1=O)C(C)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





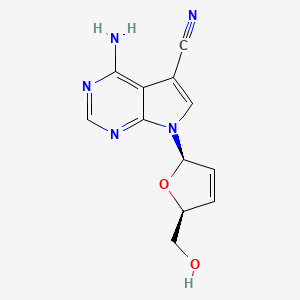

![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
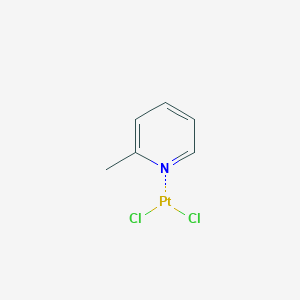
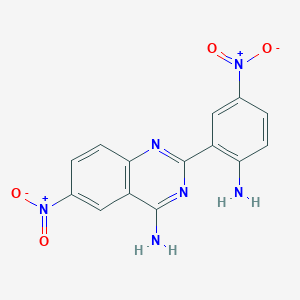

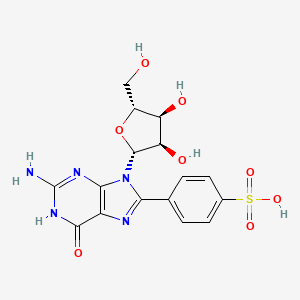

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
